molecular formula C12H18O2 B8708180 1-Isopropoxy-4-(1-hydroxy-1-methylethyl)benzene

1-Isopropoxy-4-(1-hydroxy-1-methylethyl)benzene

Cat. No. B8708180
M. Wt: 194.27 g/mol
InChI Key: KNUHFXRROQNFIJ-UHFFFAOYSA-N
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Patent
US04148809

Procedure details

Reaction of 1-isopropoxy-4-acetylbenzene with methyl magnesium bromide afforded 1-isopropoxy-4-(1-hydroxy-1-methylethyl)benzene. A solution of 35 g. of 1-isopropoxy-4-(1-hydroxy-1-methylethyl)benzene in 65 ml. of ethyl alcohol and 300 ml. of liquid ammonia was stirred while 5 g. of Lithium metal in the form of small pieces was added portionwise over thirty minutes. The reaction mixture was stirred for an additional thirty minutes, and then was diluted with 150 ml. of toluene and 35 g. of ammonium chloride. The reaction mixture was stirred at room temperature for twelve hours, and then was further diluted with 200 ml. of water. The aqueous layer was separated and extracted with 100 ml. of fresh toluene. The toluene layers were combined, washed with water, dried, and concentrated by evaporation under reduced pressure. Distillation of the residue provided 22.8 g. of 1-isopropoxy-4-(1-hydroxy-1-methylethyl)-1,4-cyclohexadiene. B.P. 85°-87° C. at 0.02 torr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:13])[CH3:12])=[CH:7][CH:6]=1)([CH3:3])[CH3:2].[CH3:14][Mg]Br>>[CH:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([OH:13])([CH3:14])[CH3:12])=[CH:9][CH:10]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC1=CC=C(C=C1)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=CC=C(C=C1)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.